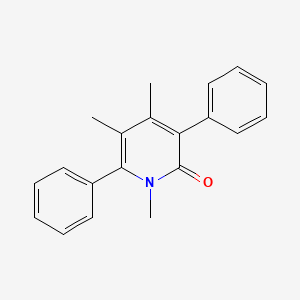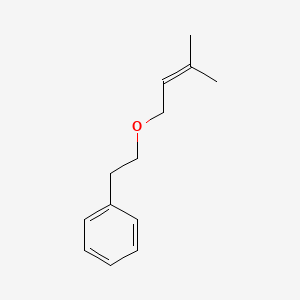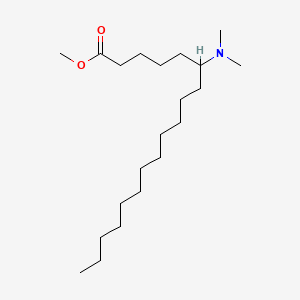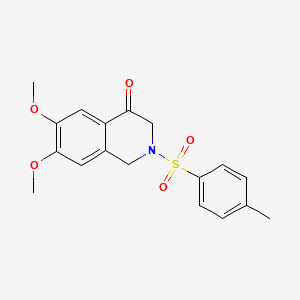
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a tosyl group at the 2 position, and a dihydroisoquinolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions using methanol and a catalyst.
Tosylation: Tosylation of the 2 position using tosyl chloride and a base such as pyridine.
Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the tosyl group to yield different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding: Binding to active sites of enzymes or receptors.
Inhibition: Inhibiting the activity of specific enzymes or signaling pathways.
Modulation: Modulating the expression or activity of certain genes or proteins.
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-1-tosyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-2-methyl-2,3-dihydroisoquinolin-4(1H)-one
- 6,7-Dimethoxy-2-phenyl-2,3-dihydroisoquinolin-4(1H)-one
Uniqueness
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
71521-93-2 |
|---|---|
分子式 |
C18H19NO5S |
分子量 |
361.4 g/mol |
IUPAC名 |
6,7-dimethoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C18H19NO5S/c1-12-4-6-14(7-5-12)25(21,22)19-10-13-8-17(23-2)18(24-3)9-15(13)16(20)11-19/h4-9H,10-11H2,1-3H3 |
InChIキー |
BEXYLAMADGVCFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC(=C(C=C3C(=O)C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


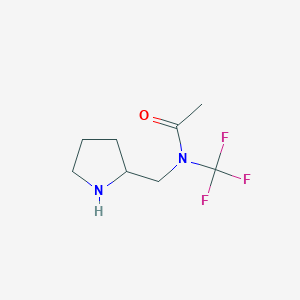

![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
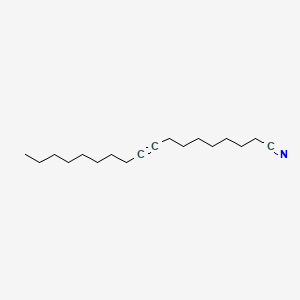
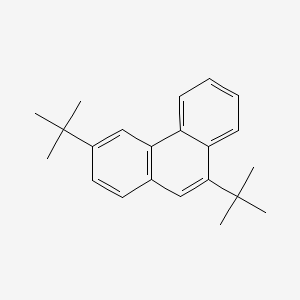
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
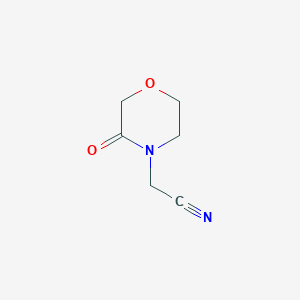
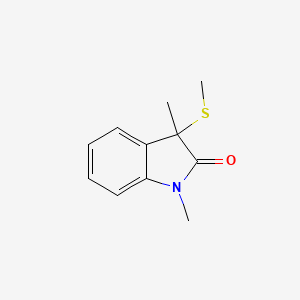
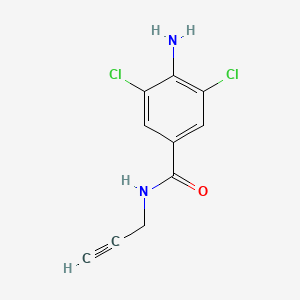

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
